2-(1-Amino-2,2-dimethylpropyl)-4-methylphenol
Description
2-(1-Amino-2,2-dimethylpropyl)-4-methylphenol is a substituted phenol derivative characterized by a primary amino group attached to a branched 2,2-dimethylpropyl (neopentyl) chain at the 2-position of the aromatic ring and a methyl group at the 4-position. This compound belongs to the class of aminophenols, which are widely studied for their applications in asymmetric catalysis, pharmaceutical intermediates, and ligand design .
Molecular Formula: C₁₂H₁₉NO (derived from structural analysis). Key Features:
- The methyl group at the 4-position may enhance lipophilicity compared to unsubstituted phenols.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-(1-amino-2,2-dimethylpropyl)-4-methylphenol |
InChI |
InChI=1S/C12H19NO/c1-8-5-6-10(14)9(7-8)11(13)12(2,3)4/h5-7,11,14H,13H2,1-4H3 |
InChI Key |
DGKWSZLFWJPQCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(C(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2,2-dimethylpropyl)-4-methylphenol typically involves the reaction of 4-methylphenol with 2,2-dimethylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2,2-dimethylpropyl)-4-methylphenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: Both the amino and phenolic groups can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine, while alkylation can be achieved using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or alkylated phenols.
Scientific Research Applications
2-(1-Amino-2,2-dimethylpropyl)-4-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2,2-dimethylpropyl)-4-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the phenolic group can participate in various types of chemical interactions. These interactions can lead to changes in the activity of the target molecules, resulting in the observed effects.
Comparison with Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility: The neopentyl amino group in the target compound likely reduces water solubility compared to analogs with polar substituents (e.g., -OH or -NH₂ in other positions). Halogenated derivatives (e.g., Cl/F-substituted) exhibit even lower solubility due to increased hydrophobicity .
- Steric Effects: Bulky groups (e.g., adamantyl in or diisopropylamino in ) significantly hinder molecular rotation, impacting catalytic activity and binding affinity.
- Hydrogen Bonding: The primary amino group in the target compound can form stronger hydrogen bonds compared to tertiary amines (e.g., dimethylamino in ), influencing aggregation and crystal packing .
Biological Activity
2-(1-Amino-2,2-dimethylpropyl)-4-methylphenol, commonly referred to as a derivative of aminophenol, has garnered interest in biological research due to its unique structural features and potential therapeutic applications. This compound exhibits various biological activities, including enzyme inhibition, antimicrobial properties, and potential interactions with DNA.
Chemical Structure and Properties
The compound has a molecular formula of C12H17N and a molecular weight of approximately 191.27 g/mol. Its structure includes an amino group and a methylphenol moiety, which are crucial for its biological interactions.
Biological Activity Overview
Research has demonstrated that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound can inhibit various enzymes through interactions with their active sites, potentially modulating metabolic pathways.
- Antimicrobial Activity : Studies have shown that it possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Antidiabetic Effects : The compound has been evaluated for its ability to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.
Enzyme Inhibition
The mechanism of action for enzyme inhibition involves the formation of hydrogen bonds and hydrophobic interactions between the amino group of the compound and the enzyme's active site. This interaction can lead to a significant reduction in enzyme activity.
| Enzyme Type | Inhibition Percentage |
|---|---|
| α-Amylase | 93.2% |
| α-Glucosidase | 73.7% |
These results indicate a concentration-dependent inhibition pattern, suggesting that higher concentrations of the compound yield more significant inhibitory effects on these enzymes .
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits broad-spectrum antimicrobial activity. It has been tested against various bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus (ATCC 6538) | Effective |
| Escherichia coli (ATCC 25922) | Effective |
| Bacillus subtilis (ATCC 6633) | Effective |
The compound showed significant inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent .
Antidiabetic Properties
The antidiabetic activity was assessed through the inhibition of carbohydrate-hydrolyzing enzymes:
- α-Amylase Inhibition : The compound exhibited a high percentage of inhibition at varying concentrations.
- α-Glucosidase Inhibition : Similar results were observed with this enzyme, reinforcing its potential utility in managing diabetes.
Case Studies
Several studies have focused on the biological evaluation of similar compounds with structural analogs. For instance, derivatives of aminophenol have been investigated for their antioxidant properties and ability to interact with DNA:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
